![molecular formula C8H16ClNO B1377315 八氢-1H-吡喃[4,3-b]吡啶盐酸盐 CAS No. 1384430-64-1](/img/structure/B1377315.png)

八氢-1H-吡喃[4,3-b]吡啶盐酸盐

描述

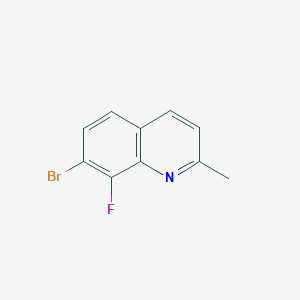

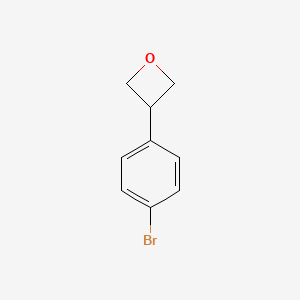

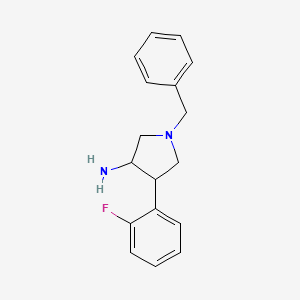

Octahydro-1H-pyrano[4,3-b]pyridine is a heterocyclic compound . It is a member of the pyrazolopyridines family, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of octahydro-1H-pyrano[4,3-b]pyridine is represented by the Inchi Code: 1S/C8H15NO/c1-3-9-5-8-6-10-4-2-7 (1)8/h7-9H,1-6H2 .Chemical Reactions Analysis

The synthesis of octahydro-1H-pyrano[4,3-b]pyridine involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .科学研究应用

Pharmaceutical Drug Development

“Octahydro-1H-pyrano[4,3-b]pyridine hydrochloride” is a compound that has garnered attention in the pharmaceutical industry due to its potential as a building block for drug development. Its structure is conducive to creating derivatives that can interact with various biological targets. For instance, modifications to this compound have led to the synthesis of molecules with promising activity against certain types of cancer cells, as well as compounds that may affect neurological pathways, potentially leading to new treatments for neurodegenerative diseases .

Chemical Synthesis and Catalysis

In the field of chemical synthesis, this compound serves as a versatile intermediate. Researchers have explored its use in catalytic cycles, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure substances. This has implications for synthesizing compounds with specific optical activities, a key consideration in the creation of certain pharmaceuticals .

Material Science

The structural properties of “octahydro-1H-pyrano[4,3-b]pyridine hydrochloride” make it a candidate for the development of novel materials. Its robustness and stability under various conditions are being studied for potential use in creating new polymers or coatings that could have unique physical properties, such as enhanced durability or electrical conductivity .

Biological Studies

This compound is also used in biological studies as a probe or marker due to its ability to bind selectively to certain proteins or DNA sequences. This selectivity can be utilized in studying biological pathways, understanding disease mechanisms, or even in the development of diagnostic tools .

Agricultural Chemistry

In agricultural chemistry, derivatives of “octahydro-1H-pyrano[4,3-b]pyridine hydrochloride” are being investigated for their potential use as pesticides or herbicides. The compound’s ability to interfere with specific biological processes in pests or weeds could lead to the development of more targeted and environmentally friendly agricultural chemicals .

Environmental Science

Lastly, the compound’s potential applications extend to environmental science, where it could play a role in the development of sensors or indicators for pollutants. Its chemical structure allows for interactions with various environmental contaminants, which could be exploited to create sensitive detection systems for monitoring ecosystem health .

作用机制

While the mechanism of action for octahydro-1H-pyrano[4,3-b]pyridine hydrochloride is not explicitly mentioned in the search results, it’s worth noting that pyrazolo[3,4-b]pyridines, a related group of compounds, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

安全和危害

属性

IUPAC Name |

2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7-6-10-5-3-8(7)9-4-1;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMJCYCCRNQDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCCC2NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-1H-pyrano[4,3-b]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)

![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)

![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)

![3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-](/img/structure/B1377254.png)